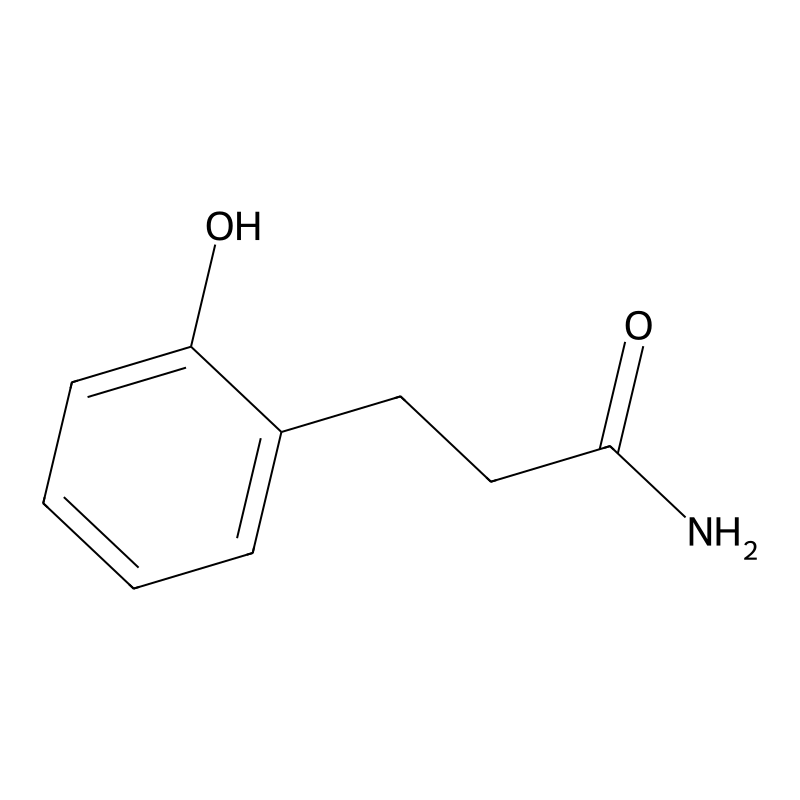3-(2-Hydroxyphenyl)propanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cartilage Tissue Engineering
Scientific Field: Biomedical Engineering
Application Summary: “3-(2-Hydroxyphenyl)propanamide” is used in the synthesis of glycopolypeptides, which are bioinspired polymers that mimic naturally occurring glycopeptides or glycoproteins.
Methods of Application/Experimental Procedures: The glycopolypeptide is synthesized by conjugation of poly(g-propargyl-L-glutamate) (PPLG) with azido-modified mannose and 3-(4-hydroxyphenyl) propanamide (HPPA), via click chemistry. Injectable hydrogels based on the glycopolypeptide are developed through an enzymatic crosslinking reaction in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2).
Results/Outcomes: The glycopolypeptide copolymer and the extracts of the glycopolypeptide hydrogels displayed good cytocompatibility in vitro. After subcutaneous injection into rats, the glycopolypeptide hydrogels were rapidly formed in situ, and exhibited acceptable biocompatibility accompanying the degradation of the hydrogels in vivo. The rabbit chondrocytes inside the glycopolypeptide hydrogels showed spherical morphology with high viability during the incubation period of 3 weeks in vitro, and exhibited a higher proliferation rate than within the hydrogel counterparts of PPLG grafted with 2-(2-(2-methoxyethoxy)ethoxy)ethane (MEO3) and HPPA.
3-(2-Hydroxyphenyl)propanamide, also known by its chemical formula C₉H₁₁NO₂ and CAS number 22367-76-6, is an organic compound characterized by a propanamide backbone substituted with a 2-hydroxyphenyl group. This compound features a hydroxyl group (-OH) attached to the phenyl ring, which contributes to its unique chemical properties and potential biological activities. The molecular weight of 3-(2-Hydroxyphenyl)propanamide is approximately 165.19 g/mol .
- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions under specific conditions.
- Hydrolysis: In the presence of strong acids or bases, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters.
The compound's reactivity can be influenced by the presence of the hydroxyl group, which can engage in hydrogen bonding and affect solubility and stability in various solvents.
Research indicates that 3-(2-Hydroxyphenyl)propanamide exhibits notable biological activities. It has been studied for its potential:
- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
- Antioxidant Activity: The hydroxyl group may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit specific enzymes, making them candidates for drug development targeting metabolic pathways.
Several methods exist for synthesizing 3-(2-Hydroxyphenyl)propanamide:
- Direct Amidation: This involves reacting 2-hydroxyphenylpropanoic acid with ammonia or an amine in the presence of coupling agents.
- Two-Step Synthesis: A two-step method utilizing thionyl chloride followed by ammonia has been reported, which enhances yield and reduces reaction time .
- Alternative Routes: Other synthetic routes involve using various solvents and reagents to optimize yield and purity.
3-(2-Hydroxyphenyl)propanamide finds applications in several fields:
- Pharmaceuticals: Its potential antimicrobial and antioxidant properties make it a candidate for drug formulation.
- Chemical Research: Used as a reagent in organic synthesis and as a model compound in studies of amide chemistry.
- Cosmetics: Due to its antioxidant properties, it may be used in formulations aimed at skin protection.
Interaction studies involving 3-(2-Hydroxyphenyl)propanamide focus on its ability to form complexes with metal ions, which can enhance its biological activity. For example, studies have shown that similar compounds can chelate transition metals, influencing enzymatic reactions within biological systems .
Additionally, research into its interactions with cellular components may provide insights into its mechanisms of action as an antimicrobial agent.
Several compounds share structural similarities with 3-(2-Hydroxyphenyl)propanamide. Here are some notable examples:
The uniqueness of 3-(2-Hydroxyphenyl)propanamide lies in its specific ortho-hydroxyl substitution, which may influence its solubility, reactivity, and biological interactions compared to other similar compounds.








